

Western blot protocol for detecting HPK1 inhibition by Hpk1-IN-34

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Compound of Interest

Compound Name: *Hpk1-IN-34*

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Detecting HPK1 Inhibition by Hpk1-IN-34: A Western Blot Protocol

Application Notes for Researchers, Scientists, and Drug Development Professionals

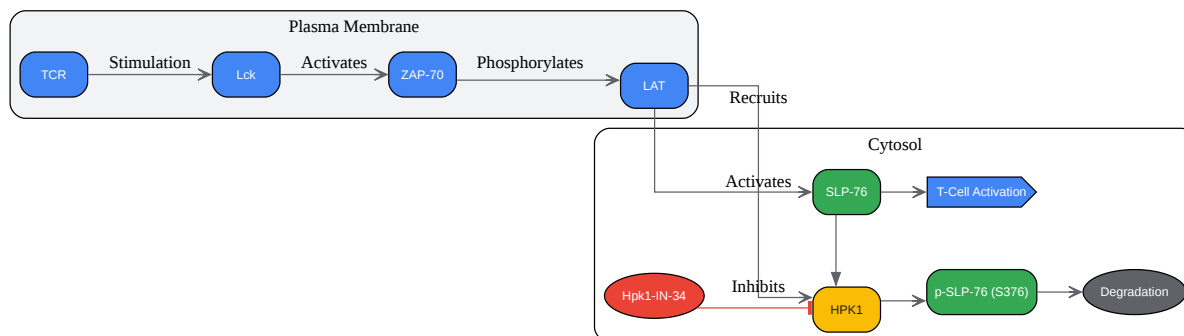
Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell and B-cell receptor signaling, making it a promising therapeutic target in immuno-oncology.[2][3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adapter protein SLP-76 at Serine 376 (S376).[4][5] This phosphorylation event leads to the degradation of SLP-76, thereby dampening T-cell activation.[2][4]

Hpk1-IN-34 is a potent inhibitor of HPK1 with an IC₅₀ of less than 100 nM.[6] By inhibiting the kinase activity of HPK1, **Hpk1-IN-34** prevents the phosphorylation of SLP-76, leading to sustained T-cell activation and an enhanced immune response.[4] This application note provides a detailed Western blot protocol to detect and quantify the inhibition of HPK1 by **Hpk1-IN-34** in Jurkat T-cells, a common model for studying T-cell signaling.

HPK1 Signaling Pathway and Inhibition

The following diagram illustrates the simplified HPK1 signaling cascade upon TCR activation and the point of inhibition by **Hpk1-IN-34**.

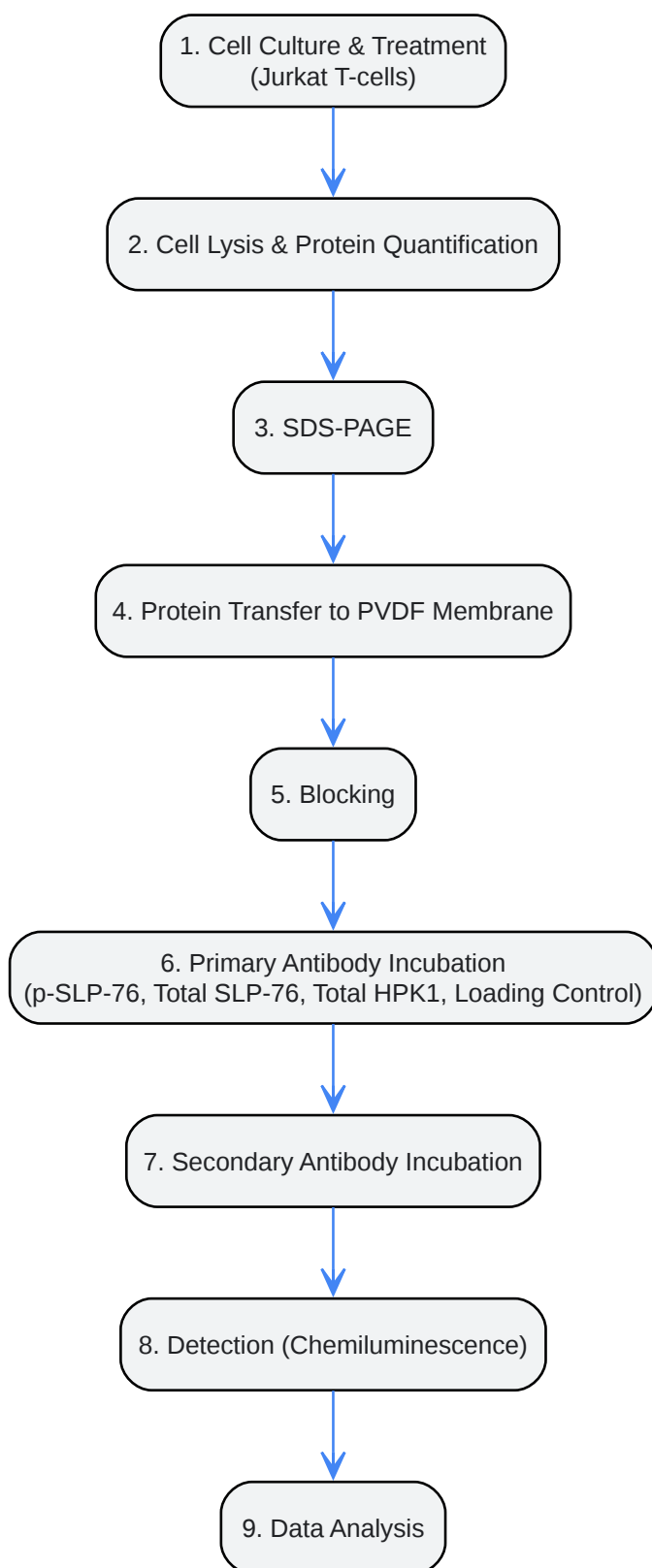


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Caption: HPK1 Signaling Pathway and Inhibition by **Hpk1-IN-34**.

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol.



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Caption: Western Blot Experimental Workflow.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the Western blot analysis when treating Jurkat T-cells with **Hpk1-IN-34** followed by TCR stimulation.

Table 1: Treatment Groups and Conditions

Group	Cell Type	Treatment	Concentration	Pre-treatment Time	Stimulation
1	Jurkat	Vehicle (DMSO)	-	1-2 hours	No
2	Jurkat	Vehicle (DMSO)	-	1-2 hours	Anti-CD3
3	Jurkat	Hpk1-IN-34	100 nM	1-2 hours	Anti-CD3
4	Jurkat	Hpk1-IN-34	500 nM	1-2 hours	Anti-CD3

Table 2: Expected Western Blot Results (Relative Densitometry)

Target Protein	Vehicle (Unstimulated)	Vehicle (Stimulated)	Hpk1-IN-34 (100 nM, Stimulated)	Hpk1-IN-34 (500 nM, Stimulated)
p-SLP-76 (S376)	Baseline	++++	++	+
Total SLP-76	+++	+++	+++	+++
Total HPK1	+++	+++	+++	+++
β-Actin (Loading Control)	+++++	+++++	+++++	+++++

'+' indicates relative band intensity.

Detailed Experimental Protocol

Materials and Reagents

- Jurkat T-cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **Hpk1-IN-34** (prepared in DMSO)
- Anti-human CD3 antibody (clone OKT3)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- 4-12% Bis-Tris Gels
- PVDF membrane
- Blocking Buffer (5% non-fat dry milk or BSA in TBST)
- Primary Antibodies:
 - Rabbit anti-phospho-SLP-76 (Ser376)
 - Rabbit anti-SLP-76
 - Rabbit anti-HPK1
 - Mouse anti- β -Actin
- Secondary Antibodies:
 - HRP-conjugated anti-rabbit IgG
 - HRP-conjugated anti-mouse IgG
- Enhanced Chemiluminescence (ECL) Substrate
- TBST (Tris-Buffered Saline with 0.1% Tween-20)

- DMSO (vehicle control)

Procedure

- Cell Culture and Treatment:

1. Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
2. Seed cells at a density of 1×10^6 cells/mL.
3. Pre-treat cells with **Hpk1-IN-34** (e.g., 100 nM, 500 nM) or vehicle (DMSO) for 1-2 hours.
4. Stimulate the cells with anti-human CD3 antibody (10 µg/mL) for 15-30 minutes at 37°C.

- Cell Lysis and Protein Quantification:

1. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
2. Wash the cell pellet once with ice-cold PBS.
3. Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
4. Incubate on ice for 30 minutes with vortexing every 10 minutes.
5. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
6. Collect the supernatant and determine the protein concentration using a BCA assay.

- SDS-PAGE:

1. Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.
2. Load the samples onto a 4-12% Bis-Tris gel.
3. Run the gel at 120V until the dye front reaches the bottom.

- Protein Transfer:

1. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
 2. Confirm the transfer efficiency by Ponceau S staining.
- Blocking:
 1. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
 - Antibody Incubation:
 1. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:
 - anti-p-SLP-76 (S376): 1:1000
 - anti-SLP-76: 1:1000
 - anti-HPK1: 1:1000
 - anti- β -Actin: 1:5000
 2. Wash the membrane three times for 10 minutes each with TBST.
 3. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
 4. Wash the membrane three times for 10 minutes each with TBST.
 - Detection and Analysis:
 1. Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 2. Capture the chemiluminescent signal using a digital imaging system.
 3. Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins to the loading control (β -Actin).

Conclusion

This Western blot protocol provides a robust method for assessing the inhibitory activity of **Hpk1-IN-34** on its target, HPK1. A dose-dependent decrease in the phosphorylation of SLP-76 at Serine 376 upon treatment with **Hpk1-IN-34**, following TCR stimulation, serves as a direct indicator of target engagement and inhibition. This assay is a valuable tool for the characterization of HPK1 inhibitors in preclinical drug discovery and for studying the role of HPK1 in immune cell signaling.

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